![molecular formula C16H14O5 B1240098 Gummiferol](/img/structure/B1240098.png)
Gummiferol
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Overview
Description
Gummiferol is an aliphatic alcohol.
This compound is a natural product found in Adenia gummifera with data available.
Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis Approaches : Gummiferol has been synthesized using novel asymmetric methodologies. For instance, García-Ruiz et al. (2016) achieved an efficient synthesis of (–)-gummiferol through asymmetric synthesis of glycidic amides based on chiral sulfonium salts, demonstrating a rapid construction of the diepoxide system in the natural product (García-Ruiz, Cheng-Sánchez, & Sarabia, 2016).
- Structure Elucidation : Research by Takamura et al. (2013) and (2011) involved the total synthesis and structural elucidation of (-)-gummiferol. They used stereoselective synthesis techniques, including stepwise epoxidation and Cadiot-Chodkiewicz reactions, to determine the absolute stereostructure of this compound and its cytotoxic activity against human cancer cells (Takamura et al., 2013); (Takamura, Wada, Lu, & Kadota, 2011).
Pharmacological and Biological Properties
- Cytotoxic Activity : The cytotoxic activity of synthesized this compound and its derivatives was evaluated by Takamura et al. (2013), revealing insights into the influence of structural elements on its effectiveness against cancer cells (Takamura et al., 2013).
- Phytohormonal Activity : Anaya et al. (2008) investigated gummiferolic acid, a derivative of this compound, for its phytohormonal activity. They explored the potential of this compound in increasing plant hormonal activity through ring contraction and other chemical transformations (Anaya, Fernández, Grande, Martiáñez, & Torres, 2008).
Medicinal Uses and Traditional Applications
- Antinociceptive Effects : Bagheri et al. (2015) explored the antinociceptive properties of Astragalus gummifer gum, used traditionally as an analgesic. Their study highlighted the mechanisms involved in its analgesic effects, particularly through the adrenergic system (Bagheri, Keyhani, Heydari, & Dashti-r, 2015).
Other Relevant Applications
- Antifungal and Anti-inflammatory Potential : Daucus carota subsp. gummifer essential oil was studied by Valente et al. (2015) for its antifungal and anti-inflammatory activities. This research contributes to understanding the potential application of gummifer-derived compounds in managing dermatophytosis and inflammatory-related diseases (Valente et al., 2015).
- Hepatoprotective and Anti-inflammatory Activities : Yusufoglu et al. (2014) reported on the anti-inflammatory and hepatoprotective activities of Astragalus gummifer, providing evidence for its use in inflammatory conditions and potential hepatoprotective applications (Yusufoglu et al., 2014).
properties
Molecular Formula |
C16H14O5 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
[(E)-3-[3-[3-(7-hydroxyhepta-1,3,5-triynyl)oxiran-2-yl]oxiran-2-yl]prop-2-enyl] acetate |
InChI |
InChI=1S/C16H14O5/c1-12(18)19-11-7-9-14-16(21-14)15-13(20-15)8-5-3-2-4-6-10-17/h7,9,13-17H,10-11H2,1H3/b9-7+ |
InChI Key |
CVFDUGAXSFOYQC-VQHVLOKHSA-N |
Isomeric SMILES |
CC(=O)OC/C=C/C1C(O1)C2C(O2)C#CC#CC#CCO |
SMILES |
CC(=O)OCC=CC1C(O1)C2C(O2)C#CC#CC#CCO |
Canonical SMILES |
CC(=O)OCC=CC1C(O1)C2C(O2)C#CC#CC#CCO |
synonyms |
gummiferol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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